

2-Imidazolidone hemihydrate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Imidazolidone hemihydrate*

Cat. No.: *B056206*

[Get Quote](#)

An In-depth Technical Guide to **2-Imidazolidone Hemihydrate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-imidazolidone hemihydrate**, a versatile chemical compound with significant applications in the pharmaceutical and chemical industries. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a key building block in drug development.

Core Properties and Identification

2-Imidazolidone hemihydrate is the hydrated form of 2-imidazolidone, also known as ethyleneurea. It is a white to pale yellow crystalline solid.^[1] Its primary utility stems from its role as a pharmaceutical intermediate and a highly effective formaldehyde scavenger.^[2]

Table 1: Chemical Identifiers for **2-Imidazolidone Hemihydrate**

Identifier	Value
CAS Number	121325-67-5[1][3]
Molecular Formula	C ₃ H ₆ N ₂ O · 0.5H ₂ O[3]
Synonyms	2-Imidazolidinone hemihydrate, N,N'-Ethyleneurea hemihydrate[1][3]
InChI Key	KPRJGGOOWATRNT-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Properties of **2-Imidazolidone Hemihydrate**

Property	Value
Molecular Weight	95.10 g/mol [3]
Appearance	White to pale yellow adhering crystals[1]
Melting Point	58 °C[3]
Boiling Point	335.5 °C (anhydrous substance)[3][4]
Solubility in Water	950 g/L at 20 °C[1]
Density	1.3 g/cm ³ at 20 °C[3]
pH	9 - 11 (100 g/L aqueous solution at 20 °C)[3][4]
Vapor Pressure	<24 hPa at 20 °C[3]
Flash Point	265 °C[3]

Applications in Drug Development and Industry

2-Imidazolidone serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is a foundational component for several antibiotics, including Mezlocillin and Azlocillin, and is used in the preparation of anti-schistosomiasis drugs.[5][6][7]

While the 2-imidazolidinone core structure is present in pharmacologically active molecules, it is important to note that the high-affinity interactions with specific biological targets, such as serotonin and adrenergic receptors, are associated with complex derivatives, not the parent 2-

imidazolidone molecule itself.[1][5][6] These derivatives are specifically designed to fit into the binding pockets of these receptors. Therefore, a specific signaling pathway for **2-imidazolidone hemihydrate** is not applicable.

Beyond pharmaceuticals, its primary industrial application is as a formaldehyde scavenger. It efficiently reacts with free formaldehyde in various materials like textiles, resins, adhesives, and coatings to reduce harmful emissions.[5][8]

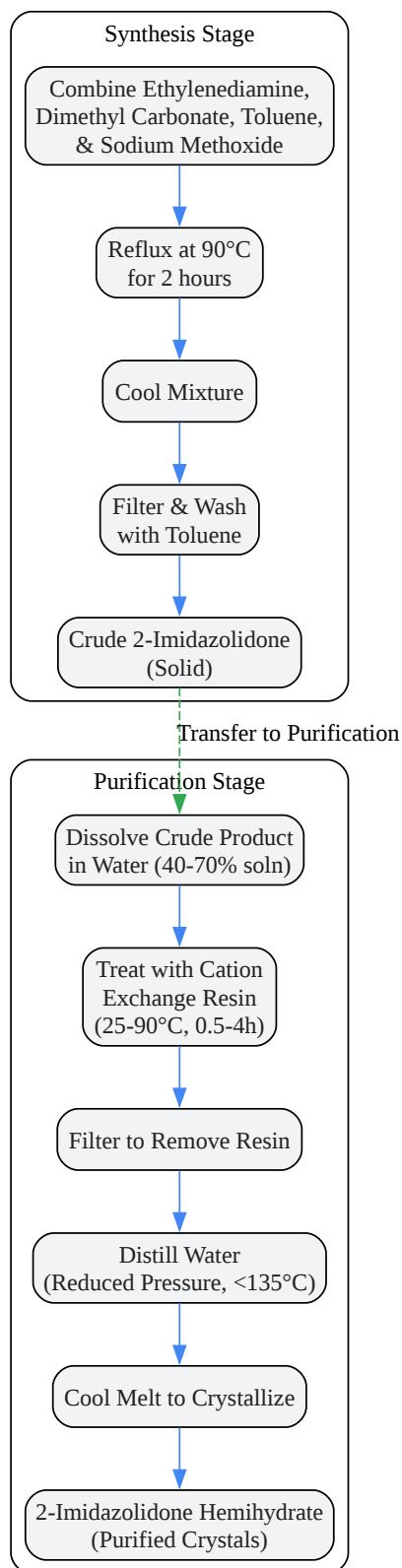
Experimental Protocols

Synthesis and Purification

The synthesis of 2-imidazolidone typically involves the condensation reaction of ethylenediamine with a carbonyl-containing compound like urea or dimethyl carbonate.[8][9] The hemihydrate form is obtained through crystallization from aqueous solutions.

Protocol 1: Synthesis of 2-Imidazolidone (Anhydrous)

This protocol is adapted from a method using ethylenediamine and dimethyl carbonate.[3] The subsequent purification and crystallization from water would yield the hemihydrate.

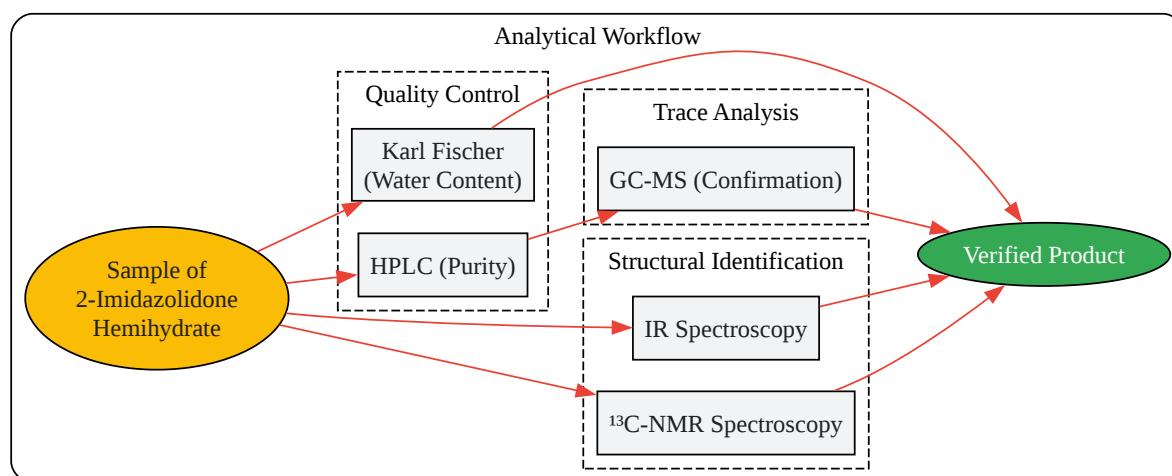

- Materials: Ethylenediamine (1 mol), dimethyl carbonate (0.5 mol), toluene (1 mol), 30% sodium methoxide in methanol (0.025 mol).
- Procedure:
 - Charge a reaction vessel with all reactants under a nitrogen purge at room temperature (23 °C).
 - Mix the components. An exotherm will be observed, with the temperature rising to approximately 55 °C.
 - After one hour, increase the temperature to 90 °C and maintain at reflux for two hours.
 - Cool the reaction mixture, which will result in the formation of a white solid.
 - Filter the product and wash with toluene.

- Yield: Approximately 90%.[\[3\]](#)

Protocol 2: Purification of Crude 2-Imidazolidone

This protocol uses an ion-exchange resin to purify crude 2-imidazolidone (ethylene urea).[\[10\]](#)

- Materials: Crude 2-imidazolidone, deionized water, polystyrene sulphonic acid cation active base exchange resin.
- Procedure:
 - Prepare a 40% to 70% by weight aqueous solution of the crude 2-imidazolidone.
 - Add the ion-exchange resin (approximately 2% by weight of the solution).
 - Stir the mixture for 0.5 to 4 hours at a temperature between 25 °C and 90 °C.
 - Cool the solution to 25 °C and remove the resin by filtration.
 - Remove the water from the purified solution by distillation at reduced pressure, not exceeding 135 °C, to obtain a clear melt.
 - Cool the melt to form a crystalline mass, which is the purified 2-imidazolidone. The hemihydrate can be ensured by controlling the final water content.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and purification of 2-imidazolidone.

Analytical Methods

Characterization and quality control of **2-imidazolidone hemihydrate** involve several standard analytical techniques.

- ^{13}C -NMR Spectroscopy: Used to confirm the chemical structure of the imidazolidinone ring. The purity of synthesized batches can be assessed using this method.[3]
- Infrared (IR) Spectroscopy: Provides information on the functional groups present, notably the characteristic carbonyl (C=O) and N-H stretches of the cyclic urea structure.
- Karl Fischer Titration: Employed to accurately determine the water content, which is critical for confirming the hemihydrate state.[3]
- High-Performance Liquid Chromatography (HPLC): A method for determining the purity of 2-imidazolidone. It can also be used for quantitative analysis in various matrices.[11]
- Gas Chromatography-Mass Spectrometry (GC-MS): Used as a confirmation method for the presence and quantification of 2-imidazolidone, particularly at trace levels in complex samples like foodstuffs.[11]

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical characterization of 2-imidazolidone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Imidazolidone: Synthesis and Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN102030711B - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 8. 2-Imidazolidinone [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. US2993906A - Purification of imidazolidones - Google Patents [patents.google.com]
- 11. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Imidazolidone hemihydrate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056206#2-imidazolidone-hemihydrate-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com